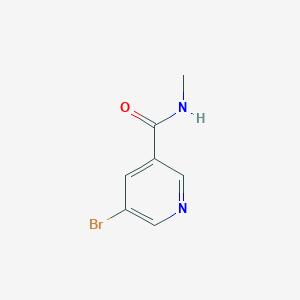

5-Bromo-N-methylnicotinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been explored in the literature. For instance, the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, which are analogues of nicotinamide nucleoside, involved the condensation of 3-bromo-5-lithiopyridine with a protected ribose derivative. This process yielded a mixture of anomeric products, which were then separated and further modified to obtain the desired compounds . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, was reported using 5-methylnicotinic acid as a starting material, showcasing a method that is simple, efficient, and environmentally friendly . These methods could potentially be adapted for the synthesis of this compound.

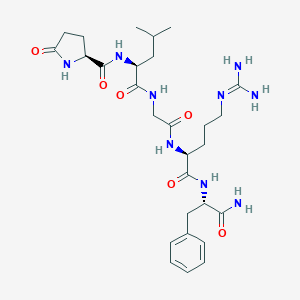

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by a pyridine ring, which can be modified at various positions to yield different compounds. The presence of a bromo substituent, as in this compound, would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The N-methyl group would also contribute to the molecule's lipophilicity and could impact its pharmacokinetic properties .

Chemical Reactions Analysis

Nicotinamide derivatives participate in various chemical reactions, particularly as intermediates in the synthesis of pharmaceuticals and as modulators of biological pathways. For example, 5-methylnicotinamide has been shown to inhibit poly(ADP-ribose) synthetase and enhance the cytotoxicity of alkylating agents and radiation in mouse lymphoma cells . This suggests that brominated and methylated derivatives of nicotinamide could also have significant biological activities and could be used in the development of therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The high-performance liquid chromatography method described for the micro-determination of nicotinamide and its metabolites indicates that these compounds have suitable UV absorption characteristics, which could be utilized for analytical purposes . The introduction of a bromo and methyl group would likely alter these properties, and such modifications could be exploited to tailor the compound's behavior for specific applications.

Aplicaciones Científicas De Investigación

Application in DNA Repair and Cell Survival

5-Methylnicotinamide, a structurally related compound, has been studied for its role in DNA excision repair and cell survival. A study by Nduka and Shall (1980) found that 5-methylnicotinamide enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells. The study suggests a role of 5-methylnicotinamide in DNA repair mechanisms, potentially offering insights into the applications of 5-Bromo-N-methylnicotinamide in similar contexts (Nduka & Shall, 1980).

Role in Liver Cirrhosis and Metabolism

The metabolism of nicotinamide and its derivatives, including N-methylnicotinamide, has been examined in the context of liver cirrhosis. Pumpo et al. (2001) discovered that nicotinamide methylation, followed by urinary excretion of N-methylnicotinamide, increases in cirrhotic patients. This suggests a protective role against the toxic effects of intracellular accumulation of nicotinamide in cirrhosis, which could be relevant for this compound in similar metabolic processes (Pumpo et al., 2001).

Investigation in Cell Proliferation

Research by Kidwell and Burdette (1974) on a clone of HeLa cells selected in the presence of 5-methylnicotinamide showed that the resistant cells grew at 70% of the rate of the same cell culture without 5-methylnicotinamide. This could indicate the potential of this compound in cell proliferation studies, as it may exhibit similar properties in affecting cell growth (Kidwell & Burdette, 1974).

Synthesis and Chemical Studies

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound. This research underlines the significance of such compounds in the synthesis of new chemical entities, which can have various applications in scientific research (Ahmad et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-N-methylnicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function .

Biochemical Pathways

This compound likely affects the biochemical pathways involving its target enzyme. This includes pathways related to ADP-ribosylation . The downstream effects of alterations in these pathways could have significant impacts on cellular functions, including DNA repair and gene regulation .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that this compound could have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on its target enzyme and the associated biochemical pathways . Potential effects could include changes in DNA repair processes and gene regulation . More research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment .

Propiedades

IUPAC Name |

5-bromo-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORMANADMCWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622016 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153435-68-8 | |

| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

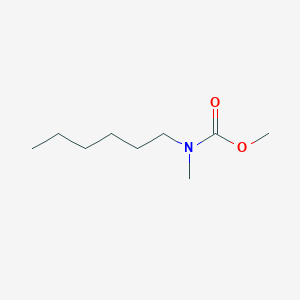

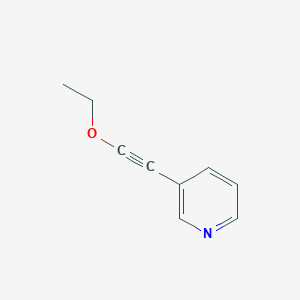

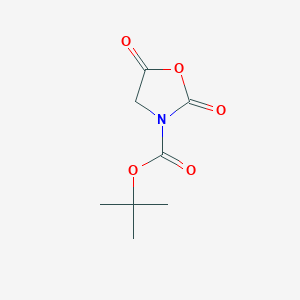

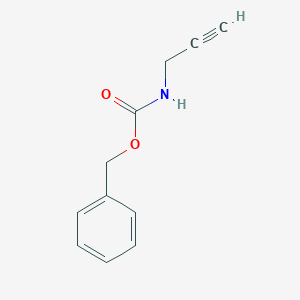

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)